Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 145497-68-3
VCID: VC0114988
InChI: InChI=1S/C34H38N4O10S2/c1-33(2)25(31(45)47-5)37-27(43)23(29(37)49-33)35-21(41)13-15-7-9-19(39)17(11-15)18-12-16(8-10-20(18)40)14-22(42)36-24-28(44)38-26(32(46)48-6)34(3,4)50-30(24)38/h7-12,23-26,29-30,39-40H,13-14H2,1-6H3,(H,35,41)(H,36,42)
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC(=C(C=C3)O)C4=C(C=CC(=C4)CC(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)OC)O)C(=O)OC)C
Molecular Formula: C34H38N4O10S2
Molecular Weight: 726.8 g/mol

Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

CAS No.: 145497-68-3

Main Products

VCID: VC0114988

Molecular Formula: C34H38N4O10S2

Molecular Weight: 726.8 g/mol

Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate - 145497-68-3

CAS No. 145497-68-3
Product Name Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular Formula C34H38N4O10S2
Molecular Weight 726.8 g/mol
IUPAC Name methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C34H38N4O10S2/c1-33(2)25(31(45)47-5)37-27(43)23(29(37)49-33)35-21(41)13-15-7-9-19(39)17(11-15)18-12-16(8-10-20(18)40)14-22(42)36-24-28(44)38-26(32(46)48-6)34(3,4)50-30(24)38/h7-12,23-26,29-30,39-40H,13-14H2,1-6H3,(H,35,41)(H,36,42)
Standard InChIKey IQZAVEYGRUPQEF-UHFFFAOYSA-N
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC(=C(C=C3)O)C4=C(C=CC(=C4)CC(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)OC)O)C(=O)OC)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC(=C(C=C3)O)C4=C(C=CC(=C4)CC(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)OC)O)C(=O)OC)C
Synonyms XML 1
XML-1
PubChem Compound 192347
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator